(4-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)(2-FURYL)METHANONE
Overview
Description
(4-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)(2-FURYL)METHANONE is a complex organic compound that features a piperazine and piperidine moiety, along with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)(2-FURYL)METHANONE typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by their functionalization and coupling with the furan ring. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts to form protected piperazines.
Aza-Michael addition: between diamines and sulfonium salts.
Intermolecular cycloaddition: of alkynes bearing amino groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
(4-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)(2-FURYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(4-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)(2-FURYL)METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)(2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-(furan-2-carbonyl)piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17-5-3-6-20(18(17)2)24-12-14-26(15-13-24)22(27)19-8-10-25(11-9-19)23(28)21-7-4-16-29-21/h3-7,16,19H,8-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCRTTSBXSBRME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C4=CC=CO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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